An In-Depth Technical Guide to 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Amino-N-ethyl-2-methylpropanamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, a molecule of interest in pharmaceutical research and development. This document delves into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations, offering a foundational resource for scientists engaged in drug discovery and medicinal chemistry.
Chemical Identity and CAS Number Ambiguity
2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a derivative of the non-proteinogenic amino acid, 2-aminoisobutyric acid (Aib). Its hydrochloride salt form enhances solubility, a desirable characteristic for drug formulation and biological testing.[1]
A notable point of clarification for researchers is the existence of multiple CAS numbers associated with this compound. The two most frequently encountered are:
While both designations refer to 2-Amino-N-ethyl-2-methylpropanamide hydrochloride, the presence of multiple identifiers can arise from various factors, including different suppliers, registration dates, or minor variations in the registered information. It is crucial for researchers to be aware of both CAS numbers when conducting literature searches and procuring the compound to ensure comprehensive data retrieval. For the remainder of this guide, both CAS numbers will be considered synonymous with the target compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key known properties of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅ClN₂O | [2][4] |
| Molecular Weight | 166.65 g/mol | [2][4] |
| IUPAC Name | 2-amino-N-ethyl-2-methylpropanamide;hydrochloride | [2] |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |
Further experimental data such as melting point, boiling point, and detailed spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not consistently available in the public domain and would require experimental determination for definitive characterization.
Synthesis Methodology
The synthesis of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride can be logically approached through a multi-step process starting from the readily available 2-aminoisobutyric acid. The general strategy involves the protection of the amino group, activation of the carboxylic acid, amidation with ethylamine, and subsequent deprotection and salt formation.
Caption: General synthetic pathway for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed synthetic route based on established methods for peptide coupling and protecting group chemistry.[5][6][7] Researchers should adapt and optimize these conditions as necessary.
Step 1: N-Boc Protection of 2-Aminoisobutyric Acid
-
Dissolve 2-aminoisobutyric acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (1.1 equivalents), and cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-aminoisobutyric acid.
Step 2: Amide Coupling with Ethylamine
-
Dissolve N-Boc-2-aminoisobutyric acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add ethylamine (or ethylamine hydrochloride with an additional equivalent of a non-nucleophilic base like diisopropylethylamine - DIPEA) (1.5 equivalents).
-
Allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture with aqueous solutions of mild acid and base to remove unreacted starting materials and coupling agents.
-
Dry the organic layer and concentrate to yield N-Boc-2-amino-N-ethyl-2-methylpropanamide.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-2-amino-N-ethyl-2-methylpropanamide in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of a solution of hydrochloric acid in a non-polar solvent (e.g., 4M HCl in dioxane or ethereal HCl).
-
Stir the mixture at room temperature. The deprotection is typically rapid and may be accompanied by the precipitation of the hydrochloride salt.[6]
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum.
Potential Research Applications
While specific pharmacological data for 2-Amino-N-ethyl-2-methylpropanamide hydrochloride is limited in publicly accessible literature, its structural components suggest several promising avenues for investigation.
Intermediate in Pharmaceutical Synthesis
The primary application of this compound appears to be as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its structure is amenable to further chemical modifications, making it a valuable scaffold for creating libraries of compounds for screening in various therapeutic areas, including:
-
Neurological Disorders: Derivatives of amino acids and their amides are frequently explored for their potential to interact with receptors and enzymes in the central nervous system. This compound could serve as a starting point for the development of novel agents for conditions such as depression, anxiety, and chronic pain.[1]
-
Metabolic Diseases: There is some indication that related compounds may influence fat metabolism, suggesting a potential, albeit speculative, role in the research of treatments for obesity.[3]
Caption: Potential research applications stemming from the core scaffold.
Component of Peptide Mimetics and Modified Peptides
The 2-aminoisobutyric acid (Aib) core is known to induce helical conformations in peptides. This structural constraint can enhance metabolic stability and cell permeability. Therefore, 2-Amino-N-ethyl-2-methylpropanamide hydrochloride could be investigated as a C-terminal capping agent in peptide synthesis to modulate the pharmacological properties of peptide-based drug candidates.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
In Case of Exposure:
Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult general safety guidelines for handling fine chemicals.
Conclusion
2-Amino-N-ethyl-2-methylpropanamide hydrochloride is a chemical entity with clear potential as a building block in medicinal chemistry and drug discovery. While the publicly available data on its specific properties and biological activities are currently limited, its structural relationship to known pharmacologically active motifs makes it a compound of interest for further investigation. This guide provides a foundational framework for researchers to understand its chemical nature, synthesis, and potential applications, thereby facilitating its exploration in the quest for novel therapeutic agents.
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